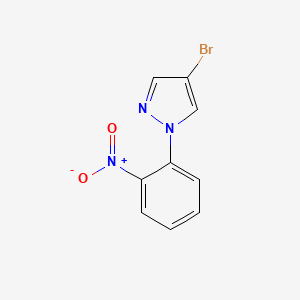

3'-溴-3-(2,3-二甲苯基)丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3'-Bromo-3-(2,3-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic ketones similar to the compound . Brominated aromatic compounds are of significant interest due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including electrophilic aromatic substitution, palladium-catalyzed reactions, and phase transfer catalysis. For instance, the palladium-catalyzed dehydrohalogenative polycondensation is an efficient approach to synthesize polythiophenes with high regioregularity and molecular weight . Similarly, the total synthesis of a naturally occurring brominated compound was achieved starting from a brominated methoxyphenyl methanol, indicating the versatility of brominated intermediates in complex syntheses . Phase transfer catalysis has also been employed to synthesize polymers with brominated phenols, demonstrating the utility of brominated compounds in polymer chemistry .

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity and properties. Single crystal X-ray structure analysis can reveal the packing mode and help understand the optical properties of such compounds . The different reactivities of isomeric compounds towards bromination have been analyzed using computational methods, which can also be applicable to understanding the structure of "3'-Bromo-3-(2,3-dimethylphenyl)propiophenone" .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including conjugate addition-elimination sequences, demethylation, and electrophilic substitution with rearrangement . These reactions can lead to a wide range of products, demonstrating the chemical versatility of brominated intermediates. For example, bromination of dimethylphenols can lead to different brominated products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence and position of bromine atoms on the aromatic ring. Brominated compounds have been shown to possess antioxidant properties and radical scavenging activities, which could be compared to standard antioxidant compounds . Additionally, the inhibitory properties of bromophenols against human carbonic anhydrase II isozyme have been investigated, indicating potential pharmaceutical applications .

科学研究应用

溴化反应

与 3'-溴-3-(2,3-二甲苯基)丙基苯甲酮密切相关的二甲酚的溴化在各种化学反应中起着重要作用。例如,3,4-二甲酚的溴化导致生成三溴-3,4-二甲酚或三溴-3,4-二甲基-环己-2,5-二烯酮等产物。这些化合物可以在酸性条件下进一步转化,如重排或与碘化氢反应生成不同的溴衍生物 (Brittain et al., 1979)。类似地,2,4-二甲酚与溴反应产生各种二溴和三溴化合物,证明了溴化在创建多样化化学结构方面的用途 (Brittain et al., 1982)。

聚合和化学合成

该化合物在聚合物的合成中起着至关重要的作用。例如,在链引发剂存在下,结构相似的 4-溴-2,6-二甲酚的相转移催化聚合已得到广泛研究。此过程导致分子量明确且具有特定结构特征的聚合物 (Percec & Wang, 1991)。此外,从溴化二甲酚合成 2,3-二氢-2,3-二亚甲基噻吩等化合物的稳定前体突出了它在为进一步化学合成创造有价值的中间体中的应用 (Chou & Tsai, 1991)。

分析化学和碳酸酐酶抑制

在分析化学中,源自二甲酚的溴酚已被用于检测各种样品中的溴化物的方法中。此应用在氯化物浓度高或酸度高的环境中尤为重要,在这些环境中,传统方法面临挑战 (Mishra et al., 2001)。此外,新型溴酚,包括源自二甲酚的溴酚,已显示出作为碳酸酐酶抑制剂的潜力,表明在开发青光眼和癫痫等疾病的治疗方法中的应用 (Balaydın et al., 2012)。

属性

IUPAC Name |

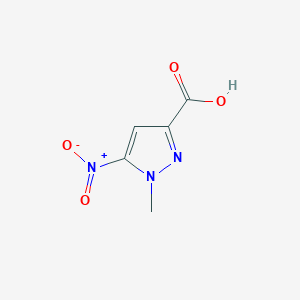

1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPBCIMWLNDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644625 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-35-2 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)